molecular formula C10H11NO3S B1519344 4-Acetamido-3-(methylsulfanyl)benzoic acid CAS No. 1147657-04-2

4-Acetamido-3-(methylsulfanyl)benzoic acid

Cat. No. B1519344
CAS RN: 1147657-04-2
M. Wt: 225.27 g/mol
InChI Key: JIIDNHJBFBCZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3-(methylsulfanyl)benzoic acid is a compound used for proteomics research . It has a molecular formula of C10H11NO3S and a molecular weight of 225.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular weight of 225.26 . More specific properties like melting point, boiling point, or solubility were not found in the available resources.

Scientific Research Applications

Electrochemical Applications

4-Acetamido-3-(methylsulfanyl)benzoic acid is employed as a mediator in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. This method has been successful in converting various substrates, including benzylic, aliphatic, and heterocyclic compounds, to corresponding carboxylic acids under mild conditions. Notably, this process preserves stereochemistry near the oxidation site, as demonstrated in large-scale syntheses (Rafiee et al., 2018).

Chemical Synthesis and Modifications

The compound has been instrumental in various chemical synthesis processes. For example, it's involved in the synthesis of the acid 4-O-methyl-N-acetylneuraminic, where it undergoes transformations through O-methylation, desulfuration, and other steps (Beau et al., 1978). It's also used in the enantioselective synthesis of the drug Modafinil, demonstrating its utility in producing pharmaceuticals with specific desired properties (Taghizadeh et al., 2016).

Plant Stress Tolerance Induction

In the context of plant biology, benzoic acid derivatives, including this compound, have been found to play a role in inducing multiple stress tolerance in plants. These compounds are effective in inducing tolerance to various stresses such as heat, drought, and chilling, similar to the effects observed with salicylic and acetylsalicylic acids. The structural component of benzoic acid present in these molecules is likely responsible for imparting stress tolerance in plants (Senaratna et al., 2004).

Enzyme Inhibition for Therapeutic Use

The compound has been studied for its potential in inhibiting specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B). Novel derivatives of 3-acetamido-4-methyl benzoic acid have shown significant inhibitory activity against PTP1B, an enzyme associated with type 2 diabetes and obesity. The findings from these studies are critical for designing new therapeutic agents targeting PTP1B (Rakse et al., 2013).

Mechanism of Action

The mechanism of action of 4-Acetamido-3-(methylsulfanyl)benzoic acid is not clearly defined as it’s primarily used for proteomics research . The mechanism of action would depend on the specific biological or chemical system in which it’s used.

Future Directions

The future directions of research involving 4-Acetamido-3-(methylsulfanyl)benzoic acid would likely depend on the results of ongoing proteomics research . As our understanding of proteomics expands, so too could the potential applications of this compound.

properties

IUPAC Name

4-acetamido-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDNHJBFBCZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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